molecular formula C6H3F3N2O2 B1394137 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid CAS No. 878742-59-7

2-(Trifluoromethyl)pyrimidine-4-carboxylic acid

Cat. No. B1394137
CAS RN: 878742-59-7
M. Wt: 192.1 g/mol
InChI Key: HGFBZPMMYNDNLR-UHFFFAOYSA-N
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Description

“2-(Trifluoromethyl)pyrimidine-4-carboxylic acid” is a chemical compound with the CAS Number: 878742-59-7 . It has a molecular weight of 192.1 and its IUPAC name is 2-(trifluoromethyl)pyrimidine-4-carboxylic acid . It is a solid substance and is used as a pharmaceutical intermediate .


Physical And Chemical Properties Analysis

“2-(Trifluoromethyl)pyrimidine-4-carboxylic acid” is a solid substance . It has a boiling point of 220.7±40.0 C at 760 mmHg . It is slightly soluble in water .

Scientific Research Applications

Pharmaceutical Research

2-(Trifluoromethyl)pyrimidine-4-carboxylic acid: is a valuable intermediate in pharmaceutical research . Its trifluoromethyl group and pyrimidine ring make it a versatile precursor for synthesizing various pharmacologically active compounds. For instance, derivatives of this compound have been explored for their potential as kinase inhibitors, which are crucial in cancer treatment strategies.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements H302, H315, H319, H335, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “2-(Trifluoromethyl)pyrimidine-4-carboxylic acid” are not mentioned in the search results, it is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

Mechanism of Action

Target of Action

The compound is a pharmaceutical intermediate , which suggests it may be used to synthesize more complex molecules that interact with specific biological targets.

Mode of Action

As a pharmaceutical intermediate, it may undergo further chemical reactions to form active compounds that interact with biological targets .

Result of Action

As a pharmaceutical intermediate, its effects would largely depend on the final active compound it is used to synthesize .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. It is slightly soluble in water , which could influence its distribution and action in aqueous biological environments.

properties

IUPAC Name

2-(trifluoromethyl)pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N2O2/c7-6(8,9)5-10-2-1-3(11-5)4(12)13/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFBZPMMYNDNLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676483
Record name 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)pyrimidine-4-carboxylic acid

CAS RN

878742-59-7
Record name 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(trifluoromethyl)pyrimidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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